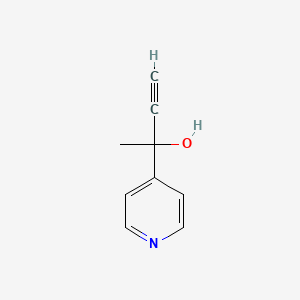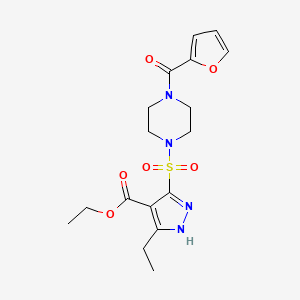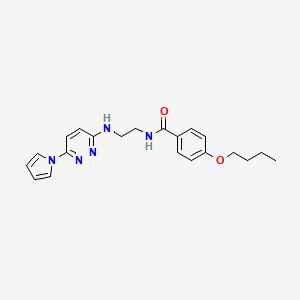![molecular formula C14H15N5 B2625212 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 127710-41-2](/img/structure/B2625212.png)
4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” is a compound that has been studied for its potential applications in the field of medicine. It has been found to efficiently block cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks . This suggests that BD1-selective targeting could be an effective and safe therapeutic strategy against leukemia .
Synthesis Analysis
The synthesis of “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Chemical Reactions Analysis
In terms of chemical reactions, “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” has been found to exhibit anti-proliferative activities when tested against MCF-7 and HepG2 cell lines . This suggests that it may interact with biological systems in a way that inhibits the growth of these cells.
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound and its derivatives have shown promising anticancer activities. They have been evaluated against HepG2, HCT-116, and MCF-7 cancer cell lines. The compound 12d was found to be the most potent derivative against these cell lines . The compounds have been found to intercalate DNA, which is a key mechanism of action for many anticancer drugs .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties. Some derivatives of the compound have shown strong in vitro activity against Staphylococcus aureus and Escherichia coli . This suggests potential use in the treatment of bacterial infections.
Antiviral Activity
Some derivatives of the compound have shown promising antiviral activity. For instance, compound 8b has been found to exhibit antiviral properties . This suggests potential use in the treatment of viral infections.
DNA Intercalation
The compound and its derivatives have been found to intercalate DNA . DNA intercalation is a process where a molecule is inserted between the base pairs of DNA. This property is often associated with anticancer and antimicrobial activities.
A2B Receptor Antagonism
The compound and its derivatives have been found to act as potential A2B receptor antagonists . A2B receptors are associated with various physiological and pathological conditions, including tumors and ischemia. Antagonism of these receptors could have therapeutic benefits .
Potential Use in Drug Design
Due to its various biological activities, the compound could serve as a template for the design and optimization of new drugs. For instance, its anticancer activity could be leveraged to develop more potent anticancer analogs .
Direcciones Futuras
The future directions for “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” could involve further exploration of its potential applications in medicine, particularly in the treatment of cancer . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Propiedades
IUPAC Name |
4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-4-8-18(9-5-1)13-14-17-15-10-19(14)12-7-3-2-6-11(12)16-13/h2-3,6-7,10H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQDVRSIYUFYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2625132.png)


![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2625138.png)
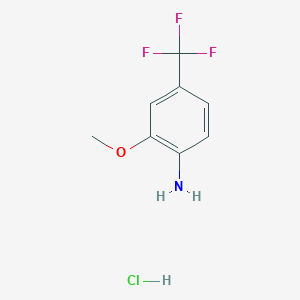
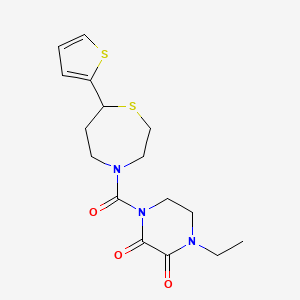
![3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2625142.png)
![3-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2625143.png)
![N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2625144.png)
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2625146.png)
